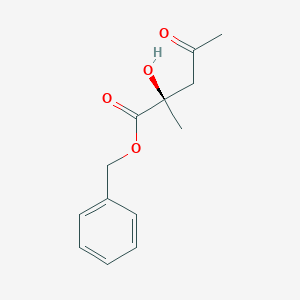
benzyl (2R)-2-hydroxy-2-methyl-4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2R)-2-hydroxy-2-methyl-4-oxopentanoate is an organic compound that belongs to the class of esters This compound features a benzyl group attached to a hydroxy-methyl-oxopentanoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2R)-2-hydroxy-2-methyl-4-oxopentanoate typically involves esterification reactions. One common method is the reaction between benzyl alcohol and (2R)-2-hydroxy-2-methyl-4-oxopentanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R)-2-hydroxy-2-methyl-4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzyl (2R)-2-hydroxy-2-methyl-4-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of benzyl (2R)-2-hydroxy-2-methyl-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (2R)-2-hydroxy-2-methyl-4-oxopentanoic acid, which can then interact with enzymes and receptors in biological systems. The benzyl group may also play a role in modulating the compound’s activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2R)-2-hydroxy-2-methyl-4-oxopentanoate can be compared with other esters, such as benzyl acetate and benzyl benzoate.
- It can also be compared with other hydroxy-methyl-oxopentanoate derivatives.
Uniqueness
- The presence of the benzyl group in this compound imparts unique chemical properties, such as increased stability and lipophilicity, compared to other similar compounds.
- Its specific stereochemistry ((2R)-configuration) also contributes to its distinct reactivity and biological activity.
Properties
CAS No. |
825612-36-0 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
benzyl (2R)-2-hydroxy-2-methyl-4-oxopentanoate |
InChI |
InChI=1S/C13H16O4/c1-10(14)8-13(2,16)12(15)17-9-11-6-4-3-5-7-11/h3-7,16H,8-9H2,1-2H3/t13-/m1/s1 |
InChI Key |
UXRYJEIUFUQONH-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)C[C@](C)(C(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(=O)CC(C)(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one](/img/structure/B14215918.png)
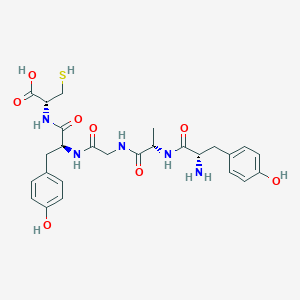
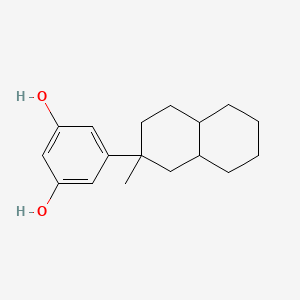
![1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B14215947.png)
![2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14215954.png)
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)
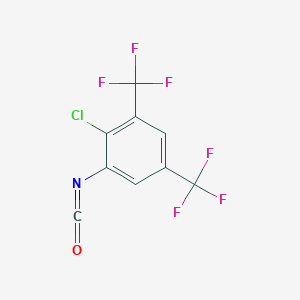
boranyl](/img/structure/B14215959.png)
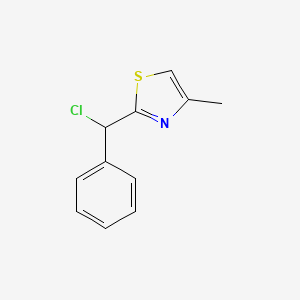
![1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one](/img/structure/B14215969.png)
![Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-](/img/structure/B14215973.png)
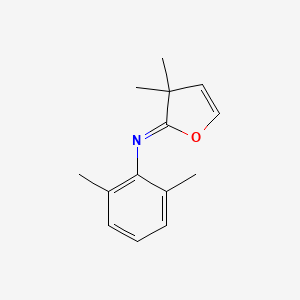
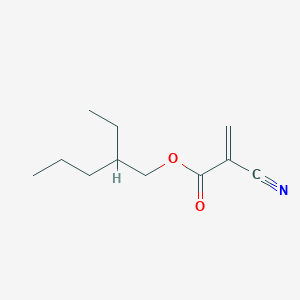
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidin-2-one](/img/structure/B14215986.png)
